1,3-dimethyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC14773997
Molecular Formula: C21H19N5O
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N5O |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 1,3-dimethyl-6-phenyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C21H19N5O/c1-14-19-17(21(27)23-13-15-8-10-22-11-9-15)12-18(16-6-4-3-5-7-16)24-20(19)26(2)25-14/h3-12H,13H2,1-2H3,(H,23,27) |
| Standard InChI Key | LUOOAAGRLBUZQP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=NC=C4)C |
Introduction
1,3-Dimethyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. It features a bicyclic structure with both pyrazole and pyridine rings, which are known for their pharmacological properties. The compound includes various functional groups such as dimethyl, phenyl, and pyridinyl moieties, contributing to its potential biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of 1,3-dimethyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. Common methods include:
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Multi-step Organic Synthesis: This involves several chemical transformations to form the desired compound, often starting from simpler heterocyclic precursors.
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Cyclization Reactions: These are used to form the pyrazolo[3,4-b]pyridine core structure.
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Functional Group Modifications: Techniques such as acylation and alkylation are employed to introduce the necessary functional groups.
Biological Activities and Applications
Compounds within the pyrazolo[3,4-b]pyridine class exhibit significant biological activities, including anticancer properties and inhibition of various enzymes. Specifically, they have been studied as inhibitors of tyrosine kinases and other therapeutic targets. The unique structural features of 1,3-dimethyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may contribute to its efficacy in these roles.
| Biological Activity | Description |
|---|---|
| Anticancer Properties | Potential inhibitor of cancer cell growth |
| Enzyme Inhibition | Inhibits tyrosine kinases and other enzymes |
| Therapeutic Targets | May target specific receptors or signaling pathways |
Research Findings and Future Directions
Research on 1,3-dimethyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide focuses on its binding affinity and inhibitory effects on specific biological targets. Techniques such as binding assays and kinetic analyses are crucial for understanding its pharmacodynamics and pharmacokinetics. Future studies may explore its potential as a lead compound in drug development for cancer therapies or as a scaffold for designing novel inhibitors targeting specific enzymes or receptors.
Comparison with Analogous Compounds
Several compounds share structural similarities with 1,3-dimethyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. For example:
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1,3-Dimethyl-6-phenylpyrazolo[3,4-b]pyridine: Lacks the pyridinyl group and exhibits anticancer activity.
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1,3-Dimethyl-6-(trifluoromethyl)-pyrazolo[3,4-b]pyridine: Contains a trifluoromethyl group, potentially enhancing bioactivity.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1,3-Dimethyl-6-phenylpyrazolo[3,4-b]pyridine | Lacks pyridinyl group | Anticancer activity |
| 1,3-Dimethyl-6-(trifluoromethyl)-pyrazolo[3,4-b]pyridine | Contains trifluoromethyl group | Potentially enhanced bioactivity |
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